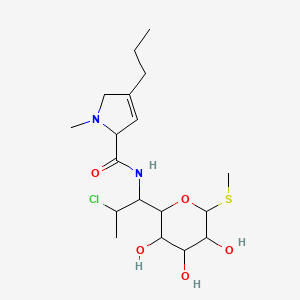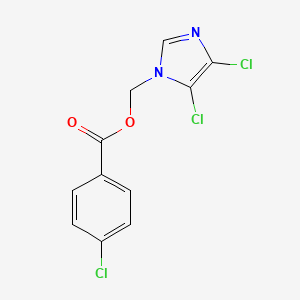
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate is a chemical compound with the molecular formula C9H8Br2F8O3. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate typically involves the reaction of 4-bromo-3,3,4,4-tetrafluorobutanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride produced during the reaction. The reaction conditions include maintaining a low temperature to prevent decomposition and ensuring an inert atmosphere to avoid unwanted side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or ethers.
Oxidation Reactions: It can undergo oxidation to form carbonyl compounds or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include substituted derivatives, alcohols, ethers, carbonyl compounds, and carboxylic acids .
Scientific Research Applications
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Employed in the modification of biomolecules for studying their interactions and functions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate involves its ability to react with nucleophiles and electrophiles due to the presence of reactive bromine and fluorine atoms. These reactions can lead to the formation of various derivatives with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,3,4,4-tetrafluorobutanol: A precursor in the synthesis of Bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate.
Bis(4-bromo-3,3,4,4-tetrafluorobutyl) ether: Another compound with similar bromine and fluorine atoms but different functional groups.
Uniqueness
This compound is unique due to its carbonate functional group, which imparts distinct reactivity and stability compared to similar compounds. This makes it valuable in applications requiring specific chemical properties .
Properties
Molecular Formula |
C9H8Br2F8O3 |
|---|---|
Molecular Weight |
475.95 g/mol |
IUPAC Name |
bis(4-bromo-3,3,4,4-tetrafluorobutyl) carbonate |
InChI |
InChI=1S/C9H8Br2F8O3/c10-8(16,17)6(12,13)1-3-21-5(20)22-4-2-7(14,15)9(11,18)19/h1-4H2 |
InChI Key |
MUQGBJGKZUMVDU-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCCC(C(F)(F)Br)(F)F)C(C(F)(F)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


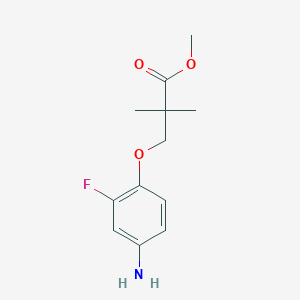
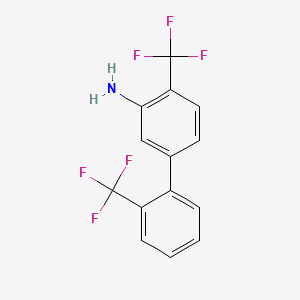
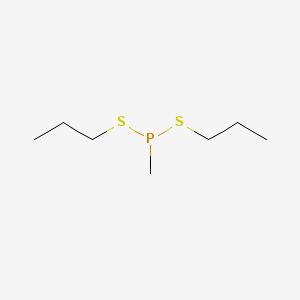
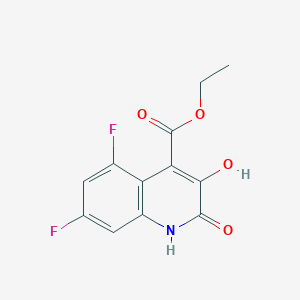
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
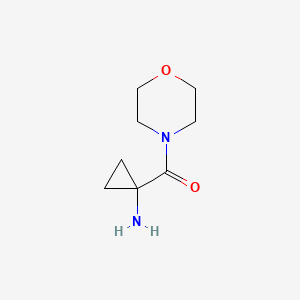
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
